Taltirelin-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taltirelin-13C,d3 is a compound that is a labeled version of Taltirelin, incorporating carbon-13 and deuterium isotopes. Taltirelin itself is a thyrotropin-releasing hormone receptor superagonist, known for its ability to stimulate an increase in cytosolic calcium ion concentration. The compound is primarily used for research purposes, particularly in the study of thyrotropin-releasing hormone receptor activity .
Vorbereitungsmethoden
The preparation of Taltirelin-13C,d3 involves the incorporation of carbon-13 and deuterium into the Taltirelin molecule. The synthetic route typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes. Industrial production methods for such isotopically labeled compounds often involve multi-step synthesis processes, including the use of specialized reagents and catalysts to achieve the desired labeling .
Analyse Chemischer Reaktionen
Taltirelin-13C,d3, like its parent compound Taltirelin, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
Taltirelin-13C,d3 has several scientific research applications:
Chemistry: It is used as a tracer in studies involving the thyrotropin-releasing hormone receptor.
Biology: The compound helps in understanding the biological pathways and mechanisms involving thyrotropin-releasing hormone.
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting the thyrotropin-releasing hormone receptor.
Industry: The compound is used in the development of diagnostic tools and assays for various biochemical studies .
Wirkmechanismus
Taltirelin-13C,d3 exerts its effects by acting as a superagonist at the thyrotropin-releasing hormone receptor. This interaction stimulates an increase in cytosolic calcium ion concentration, which is crucial for various cellular processes. The molecular targets include the thyrotropin-releasing hormone receptor, and the pathways involved are primarily related to calcium signaling .
Vergleich Mit ähnlichen Verbindungen
Taltirelin-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in research studies. Similar compounds include:
Taltirelin: The parent compound without isotopic labeling.
Taltirelin acetate: A derivative of Taltirelin.
Other isotopically labeled compounds: Such as those labeled with deuterium or carbon-13 for similar research purposes
Eigenschaften
Molekularformel |
C17H23N7O5 |
---|---|
Molekulargewicht |
409.42 g/mol |
IUPAC-Name |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-(trideuterio(113C)methyl)-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1/i1+1D3 |
InChI-Schlüssel |
LQZAIAZUDWIVPM-NRTKIWHWSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Kanonische SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.